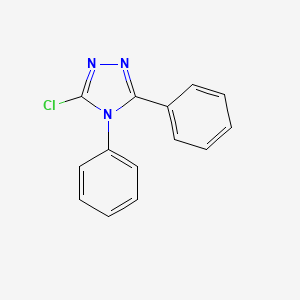

3-chloro-4,5-diphenyl-4H-1,2,4-triazole

Description

Properties

IUPAC Name |

3-chloro-4,5-diphenyl-1,2,4-triazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClN3/c15-14-17-16-13(11-7-3-1-4-8-11)18(14)12-9-5-2-6-10-12/h1-10H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLIFHMDKLFUZQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic Characterization and Structural Elucidation of 3 Chloro 4,5 Diphenyl 4h 1,2,4 Triazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules by probing the magnetic properties of atomic nuclei. Analysis of ¹H, ¹³C, and ¹⁵N NMR spectra allows for a detailed mapping of the molecular framework of 3-chloro-4,5-diphenyl-4H-1,2,4-triazole.

Proton NMR spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms in a molecule. The ¹H NMR spectrum of this compound is expected to be dominated by signals in the aromatic region, arising from the protons on the two phenyl rings. The ten aromatic protons would appear as complex multiplets, reflecting the spin-spin coupling between adjacent protons. The integration of these signals would correspond to the total number of protons in each environment.

Table 1: Expected ¹H NMR Signals for this compound

| Protons | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

|---|---|---|

| Phenyl group protons (C₅-Ph) | Aromatic Region (~7.2-7.6) | Multiplet |

Carbon-13 NMR spectroscopy is used to identify all unique carbon environments within a molecule. For this compound, the spectrum would reveal the signals for the two distinct carbons of the triazole ring (C3 and C5) and the carbons of the phenyl substituents. The C3 carbon, being attached to the electronegative chlorine atom, would have a characteristic chemical shift. The C5 carbon is attached to a phenyl group. Additionally, the spectra would show signals for the ipso, ortho, meta, and para carbons of the two different phenyl rings.

Table 2: Expected ¹³C NMR Signals for this compound

| Carbon Atom | Expected Chemical Shift (δ, ppm) |

|---|---|

| C3 (Triazole ring) | ~150-160 |

| C5 (Triazole ring) | ~155-165 |

| Phenyl C-H Carbons | ~120-130 |

Nitrogen-15 (¹⁵N) NMR spectroscopy is a powerful, albeit less common, technique that provides direct insight into the electronic environment of nitrogen atoms. For heterocyclic systems like 1,2,4-triazoles, it is particularly useful for distinguishing between the different nitrogen atoms within the ring. In the case of this compound, three distinct signals for N1, N2, and N4 would be expected. The chemical shifts of these nuclei are sensitive to substitution and tautomeric form, making ¹⁵N NMR an excellent tool for isomeric and structural clarification. The unambiguous assignment of these nitrogen signals can be achieved through two-dimensional correlation experiments such as ¹H/¹⁵N HMBC.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. It is a rapid and effective method for identifying the functional groups present. The IR spectrum of this compound would display characteristic bands corresponding to the vibrations of its constituent bonds. Key absorptions include C-H stretching from the aromatic rings, C=N and N=N stretching from the triazole ring, and C=C stretching from the phenyl groups. The presence of these characteristic bands confirms the integrity of the core structure.

Table 3: Expected Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretch | 3000 - 3100 |

| Triazole C=N | Stretch | 1411 - 1600 |

| Aromatic C=C | Stretch | 1400 - 1600 |

| Triazole N=N | Stretch | 1550 - 1570 |

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* transitions. These transitions arise from the conjugated π-electron system extending across the triazole and the two phenyl rings. For similar 3,5-disubstituted-4-alkyl-4H-1,2,4-triazole structures, absorption maxima (λmax) are typically observed in the ultraviolet region. For instance, 3,5-bis(4-bromophenyl)-4-propyl-4H-1,2,4-triazole exhibits a λmax at 258.5 nm. The position and intensity of these bands are influenced by the specific substituents on the triazole core.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern upon ionization. The mass spectrum of this compound has been investigated and revealed a novel skeletal rearrangement.

Under electron impact ionization, the molecule undergoes fragmentation characterized by the migration of the 3-chloro substituent to the C5 carbon of the triazole ring. This rearrangement is followed by a concerted loss of a dinitrogen molecule (N₂) and benzonitrile (C₆H₅CN). This unique fragmentation pathway is a key diagnostic feature for the structural confirmation of this compound and related 1,2,4-triazoles.

Table 4: Key Mass Spectrometry Data for this compound

| m/z Value | Identity | Fragmentation Pathway |

|---|---|---|

| 269/271 | [M]⁺ | Molecular Ion |

Note: This table is based on the fragmentation pattern described in the literature. The presence of chlorine results in characteristic M and M+2 isotope peaks.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique used to separate, identify, and quantify volatile and semi-volatile compounds. In the analysis of this compound, GC separates the compound from other components of a mixture based on its boiling point and affinity for the chromatographic column. The separated compound then enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, which acts as a chemical fingerprint for identification.

The mass spectrometric behavior of this compound has been reported to be complex, involving a notable skeletal rearrangement. researchgate.net Upon electron impact, the molecule undergoes a rearrangement where the chloro-substituent at the C-3 position migrates to the C-5 carbon atom. This is followed by a concerted loss of a nitrogen molecule (N₂) and benzonitrile (C₆H₅CN). researchgate.net This novel fragmentation pathway is crucial for the correct interpretation of the mass spectrum and the structural confirmation of the compound.

The primary fragmentation pathways observed in the mass spectrum of this compound are detailed in the table below.

Table 1: Key Mass Spectral Data and Fragmentation Pathway for this compound

| m/z (mass-to-charge ratio) | Ion | Proposed Fragmentation Pathway |

|---|---|---|

| 269 | [M]⁺ | Molecular ion |

| 138 | [C₇H₅NCl]⁺ | Formed after skeletal rearrangement and loss of N₂ and C₆H₅CN |

| 103 | [C₆H₅CN]⁺ | Benzonitrile cation |

Data derived from a study on the mass spectra of 1,2,4-triazoles. researchgate.net

This distinct fragmentation pattern, particularly the rearrangement, allows for the unambiguous identification of the this compound structure and distinguishes it from other isomers.

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) is an essential technique for the analysis of compounds that are not amenable to GC-MS due to low volatility or thermal instability. While many 1,2,4-triazole (B32235) derivatives, particularly metabolites of fungicides, are highly polar and challenging to analyze, this compound is a substantially less polar molecule due to the two phenyl groups. sciex.comeurl-pesticides.eu This characteristic influences the choice of chromatographic conditions.

In a typical LC-MS/MS workflow, the compound is first separated using reverse-phase liquid chromatography. The mobile phase composition is optimized to achieve efficient separation and a stable signal. Following elution from the LC column, the analyte enters the mass spectrometer's ion source, typically an electrospray ionization (ESI) source, where it is converted into gas-phase ions.

Tandem mass spectrometry (MS/MS) provides enhanced selectivity and sensitivity. In this mode, the precursor ion (e.g., the protonated molecule [M+H]⁺) is selected in the first mass analyzer, fragmented in a collision cell, and the resulting product ions are analyzed in a second mass analyzer. This process, known as multiple reaction monitoring (MRM), is highly specific and allows for accurate quantification even in complex matrices. nih.gov

Table 2: Illustrative LC-MS/MS Parameters for Analysis of a Related Diaryl-1,2,4-Triazole Compound

| Parameter | Value |

|---|---|

| Chromatography | |

| Column | Reverse Phase C18 |

| Mobile Phase | Gradient of Acetonitrile and Water (with formic acid) |

| Mass Spectrometry | |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Precursor Ion ([M+H]⁺) | Specific m/z for the analyte |

| Product Ions (for MRM) | Specific m/z values of characteristic fragments |

This data is representative of the technique and is based on the analysis of related 1,5-diaryl-1,2,4-triazole sulfonamides. nih.gov

X-ray Crystallography and Single-Crystal Diffraction for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unambiguous proof of a molecule's connectivity, conformation, and intermolecular interactions in the solid state. For a compound like this compound, single-crystal X-ray diffraction can confirm the substitution pattern on the triazole ring and reveal the spatial orientation of the two phenyl groups and the chlorine atom.

The process involves irradiating a single, high-quality crystal of the compound with a focused beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, producing a unique diffraction pattern of spots. The geometric positions and intensities of these spots are measured, and this data is used to calculate an electron density map of the molecule. From this map, the positions of the individual atoms can be determined with high precision, allowing for the calculation of bond lengths, bond angles, and torsion angles.

Although the specific crystal structure of this compound is not publicly documented, analysis of closely related derivatives provides insight into the structural features that can be expected. For example, the crystal structure of 2-((4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio)-1-(3-methyl-3-phenylcyclobutyl)ethanone, which contains the same 4,5-diphenyl-4H-1,2,4-triazole core, has been determined. researchgate.net In this related structure, the 1,2,4-triazole ring is planar. researchgate.net Such studies also reveal details about intermolecular interactions, such as hydrogen bonds and π–π stacking, which govern the packing of molecules in the crystal lattice. researchgate.netiucr.org

The crystallographic data obtained from a single-crystal X-ray diffraction experiment is summarized in a standardized format, as illustrated in the table below for the aforementioned derivative.

Table 3: Illustrative Crystallographic Data for a Derivative Containing the 4,5-Diphenyl-4H-1,2,4-triazole Moiety

| Parameter | Value |

|---|---|

| Crystal Data | |

| Chemical Formula | C₂₇H₂₅N₃O₂S |

| Crystal System | Monoclinic |

| Space Group | C 2/c |

| Unit Cell Dimensions | |

| a (Å) | 26.113(2) |

| b (Å) | 8.8926(7) |

| c (Å) | 21.056(2) |

| α (°) | 90 |

| β (°) | 101.339(5) |

| γ (°) | 90 |

| Volume (ų) | 4614.6(4) |

| Z (molecules per unit cell) | 8 |

| Data Collection | |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Temperature (K) | 296 |

Data from the crystal structure determination of 2-((4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio)-1-(3-methyl-3-phenylcyclobutyl)ethanone. researchgate.net

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Benzonitrile |

| 1,5-diaryl-1,2,4-triazole sulfonamides |

| 2-((4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio)-1-(3-methyl-3-phenylcyclobutyl)ethanone |

Theoretical and Computational Investigations of 3 Chloro 4,5 Diphenyl 4h 1,2,4 Triazole

Density Functional Theory (DFT) Calculations for Molecular Properties and Electronic Structure

Density Functional Theory has become a standard method for investigating the physicochemical properties of heterocyclic compounds due to its balance of computational cost and accuracy. By modeling the electron density, DFT can predict a wide range of molecular attributes for 3-chloro-4,5-diphenyl-4H-1,2,4-triazole.

The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry. This is achieved by finding the minimum energy structure on the potential energy surface. For 1,2,4-triazole (B32235) derivatives, calculations are commonly performed using the B3LYP functional with a 6-31G(d,p) or larger basis set. researchgate.netresearchgate.net

In this compound, the central 4H-1,2,4-triazole ring is expected to be nearly planar. The two phenyl rings, attached to the C5 and N4 positions, are not coplanar with the triazole ring due to steric hindrance. Conformational analysis involves calculating the energy associated with the rotation around the single bonds connecting the phenyl rings to the triazole core. The final optimized geometry represents the lowest energy conformer, which is crucial for the accuracy of all subsequent property calculations. The bond lengths and angles are generally in good agreement with experimental data from X-ray diffraction studies of similar compounds. researchgate.net

| Bond Lengths (Å) | Bond Angles (°) | ||

|---|---|---|---|

| Parameter | Value | Parameter | Value |

| N1-N2 | 1.405 | N2-N1-C5 | 107.5 |

| N2-C3 | 1.318 | N1-N2-C3 | 108.0 |

| C3-N4 | 1.385 | N2-C3-N4 | 110.5 |

| N4-C5 | 1.379 | C3-N4-C5 | 105.0 |

| C5-N1 | 1.321 | N4-C5-N1 | 109.0 |

| C3-Cl | 1.735 | Cl-C3-N2 | 125.0 |

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability and reactivity. orientjchem.org

For this compound, DFT calculations show that the HOMO is typically distributed over the electron-rich phenyl ring at the N4 position and parts of the triazole ring. The LUMO is often localized on the C5-phenyl ring and the C=N bonds of the heterocyclic core. researchgate.net A larger HOMO-LUMO gap implies higher kinetic stability and lower chemical reactivity. These calculations are also used to derive global reactivity descriptors such as electronegativity, chemical hardness, and softness. nih.gov

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy (EHOMO) | -6.58 |

| LUMO Energy (ELUMO) | -1.85 |

| Energy Gap (ΔE) | 4.73 |

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides a fingerprint of a molecule based on its vibrational modes. DFT calculations can predict these vibrational frequencies with considerable accuracy. nih.gov By simulating the IR spectrum, each calculated vibrational mode can be assigned to specific atomic motions, such as stretching, bending, or torsional vibrations.

For this compound, the calculated spectrum would show characteristic peaks for the aromatic C-H stretching of the phenyl rings (around 3100-3000 cm⁻¹), C=N and C-N stretching vibrations of the triazole ring (typically between 1600 cm⁻¹ and 1200 cm⁻¹), and the C-Cl stretching vibration (usually below 800 cm⁻¹). ajchem-a.com Comparing the simulated spectrum with an experimental one allows for a detailed and accurate assignment of the observed absorption bands. Calculated frequencies are often scaled by a small factor to correct for anharmonicity and other systematic errors in the theoretical model. researchgate.net

| Calculated Frequency (cm⁻¹) | Assignment | Vibrational Mode |

|---|---|---|

| 3085 | ν(C-H) | Aromatic C-H stretch |

| 1598 | ν(C=C) | Phenyl ring stretch |

| 1510 | ν(C=N) | Triazole ring stretch |

| 1380 | ν(C-N) | Triazole ring stretch |

| 755 | ν(C-Cl) | C-Cl stretch |

Time-Dependent Density Functional Theory (TD-DFT) is employed to investigate the electronic excited states of the molecule and to simulate its UV-Visible absorption spectrum. researchgate.net This analysis provides information about the electronic transitions from the ground state to various excited states upon absorption of light.

The calculations for this compound would predict the absorption maxima (λmax), the oscillator strengths (f) which relate to the intensity of the absorption, and the nature of the transitions. The primary electronic transitions in such aromatic heterocyclic systems are typically π→π* and n→π* transitions. researchgate.net The π→π* transitions, which involve the promotion of an electron from a π bonding orbital to a π* anti-bonding orbital, are usually the most intense and occur at lower wavelengths. These transitions are predominantly associated with the delocalized π-electron systems of the phenyl and triazole rings.

| λmax (nm) | Oscillator Strength (f) | Major Contribution | Transition Type |

|---|---|---|---|

| 275 | 0.25 | HOMO → LUMO | π→π |

| 248 | 0.18 | HOMO-1 → LUMO | π→π |

| 220 | 0.31 | HOMO → LUMO+1 | π→π* |

Tautomeric Equilibrium and Stability Studies of the 1,2,4-Triazole Ring System

The 1,2,4-triazole ring can exist in different tautomeric forms depending on the position of the labile proton. Understanding the relative stability of these tautomers is essential as it can significantly influence the molecule's chemical and biological properties.

For a substituted 1,2,4-triazole, three tautomeric forms are generally possible: 1H, 2H, and 4H. For 3-chloro-4,5-diphenyl-1,2,4-triazole, the primary tautomers of interest are the 4H-form (the title compound) and the 1H-form. Theoretical calculations are used to determine the relative thermodynamic stability of these tautomers by computing their Gibbs free energies (G) in the gas phase and in different solvents. researchgate.net

Studies on C5-substituted 1,2,4-triazoles have shown that the 4H-tautomer is generally the least stable form, often by more than 5 kcal/mol compared to the 1H or 2H forms. researchgate.net The relative stability is influenced by factors such as intramolecular interactions and the electronic nature of the substituents. researchgate.net For 3-chloro-4,5-diphenyl-1,2,4-triazole, DFT calculations would compare the total energies of the optimized 4H- and 1H-tautomers. It is theoretically predicted that the 1H tautomer, where the proton is on the N1 atom, would be thermodynamically more stable than the 4H tautomer specified in the compound's name. This suggests that while the 4H-isomer can be synthesized, it may exist in equilibrium with the more stable 1H-form.

Energy Landscape and Stability Ordering of Tautomers

No computational studies detailing the potential tautomeric forms of this compound were found. Research on simpler chloro-1,2,4-triazoles suggests that different tautomers (such as 1H, 2H, and 4H isomers) exist with a distinct stability order, but these findings cannot be accurately applied to the heavily substituted title compound without a dedicated study.

Quantum Chemical Descriptors and Bonding Characteristics

Detailed quantum chemical calculations are essential for understanding the electronic structure and reactivity of a molecule. However, specific analyses for this compound are not available.

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions

No published NBO analysis for this compound could be located. This type of analysis is crucial for understanding hyperconjugative interactions, charge delocalization, and the nature of orbital interactions within the molecule, but has not been publicly documented for this compound.

Bader's Atoms in Molecules (AIM) Theory for Bonding Characterization

There is no available research that applies AIM theory to this compound. Such a study would be necessary to characterize the nature of its covalent and non-covalent bonds through the analysis of electron density at bond critical points.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

While MEP mapping is a common computational technique to visualize charge distribution and predict reactive sites, no specific MEP map or its interpretation for this compound has been published.

Mulliken Population Analysis for Atomic Charge Distribution

A detailed Mulliken population analysis, which calculates the partial atomic charges on each atom of a molecule, has not been reported for this compound.

Molecular Modeling Approaches

Molecular modeling studies, such as molecular docking to predict interactions with biological targets, are common for the 1,2,4-triazole scaffold. However, no specific molecular modeling studies focusing on this compound were identified in the literature search.

Chemical Reactivity and Mechanistic Studies of 3 Chloro 4,5 Diphenyl 4h 1,2,4 Triazole

Detailed Reaction Mechanisms for Synthesis Pathways

The primary and most direct synthesis of 3-chloro-4,5-diphenyl-4H-1,2,4-triazole involves the chlorination of the corresponding triazolone precursor, 4,5-diphenyl-2,4-dihydro-3H-1,2,4-triazol-3-one. This transformation is typically achieved using a strong chlorinating agent such as phosphorus oxychloride (POCl₃), often in the presence of a base or as a neat reagent under reflux.

The mechanism proceeds via the activation of the carbonyl group of the triazolone. The lone pair of electrons on the carbonyl oxygen attacks the electrophilic phosphorus atom of POCl₃, leading to the formation of a chlorophosphate intermediate. This step converts the hydroxyl group of the enol tautomer into an excellent leaving group. The chloride ion, released in the initial step or present from the reagent, then acts as a nucleophile, attacking the C3 carbon of the triazole ring. This results in the displacement of the chlorophosphate group and the formation of the final this compound product. The driving force for this reaction is the formation of the stable phosphate (B84403) byproducts.

Reaction Scheme: Chlorination of 4,5-diphenyl-2,4-dihydro-3H-1,2,4-triazol-3-one

Step 1: Activation of Carbonyl The oxygen atom of the triazolone's C=O group attacks the phosphorus atom of POCl₃.

Step 2: Formation of Chlorophosphate Intermediate A chloride ion is displaced from phosphorus, resulting in a highly reactive intermediate where the oxygen is bonded to the -P(O)Cl₂ group.

Step 3: Nucleophilic Attack by Chloride A chloride ion attacks the C3 position of the triazole ring.

Step 4: Elimination The chlorophosphate group is eliminated, and the aromaticity of the triazole ring is restored, yielding the 3-chloro product.

Nucleophilic Displacement Reactions at the Halo-Substituted Carbon

The chlorine atom at the C3 position of this compound is a proficient leaving group, making this position a prime site for nucleophilic aromatic substitution (SₙAr) reactions. The electron-deficient triazole ring facilitates the addition-elimination mechanism typical for SₙAr reactions. A wide variety of nucleophiles can be employed to displace the chloride, leading to a diverse range of functionalized 1,2,4-triazole (B32235) derivatives.

Common nucleophiles include amines, hydrazine (B178648), alkoxides, and thiolates. For instance, the reaction with hydrazine hydrate (B1144303) readily displaces the chloride to form 3-hydrazinyl-4,5-diphenyl-4H-1,2,4-triazole, a key intermediate for synthesizing fused heterocyclic systems like triazolo[3,4-b]thiadiazines. Similarly, reactions with primary and secondary amines yield 3-amino-1,2,4-triazole derivatives, while thiolates produce 3-thioether-substituted triazoles. mdpi.com

The general mechanism involves the initial attack of the nucleophile on the electron-deficient C3 carbon, forming a negatively charged intermediate known as a Meisenheimer complex. In this intermediate, the negative charge is delocalized over the nitrogen atoms of the triazole ring, providing stabilization. In the subsequent step, the chloride ion is eliminated, and the aromaticity of the triazole ring is restored, yielding the substituted product.

| Nucleophile | Reagent Example | Product Type | Reaction Conditions |

|---|---|---|---|

| Amine | Aniline, Morpholine | 3-Amino-1,2,4-triazole | Solvent (e.g., DMF, Ethanol), Heat |

| Hydrazine | Hydrazine Hydrate (N₂H₄·H₂O) | 3-Hydrazinyl-1,2,4-triazole | Ethanol, Reflux |

| Thiolate | Sodium thiomethoxide (NaSMe) | 3-(Methylthio)-1,2,4-triazole | DMF, Room Temperature |

| Alkoxide | Sodium methoxide (B1231860) (NaOMe) | 3-Methoxy-1,2,4-triazole | Methanol, Reflux |

Oxidative Transformations of Sulphur-Containing Derivatives (e.g., Methylthio to Sulfoxides/Sulfones)

Sulphur-containing derivatives of 4,5-diphenyl-4H-1,2,4-triazole, readily synthesized via nucleophilic displacement of the 3-chloro substituent, are important precursors for further oxidative transformations. The thioether linkage, for example in 3-(methylthio)-4,5-diphenyl-4H-1,2,4-triazole, can be selectively oxidized to afford the corresponding sulfoxide (B87167) and sulfone derivatives. These oxidized forms are of interest due to their altered electronic properties and potential as biologically active compounds.

The oxidation is typically carried out using controlled amounts of an oxidizing agent. The reaction mechanism involves the electrophilic attack of the oxidant (e.g., the peroxy acid oxygen in m-CPBA) on the nucleophilic sulfur atom of the thioether.

Formation of Sulfoxide: Treatment with one equivalent of an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide (H₂O₂) at low temperatures typically yields the sulfoxide.

Formation of Sulfone: Using an excess of the oxidizing agent (two or more equivalents) and/or more forcing reaction conditions (higher temperature) leads to the further oxidation of the sulfoxide to the corresponding sulfone.

These transformations allow for the fine-tuning of the electronic character of the substituent at the C3 position, moving from a neutral thioether to the more electron-withdrawing sulfoxide and sulfone groups.

Reduction Pathways of the Triazole Ring and Peripheral Substituents

The reduction of this compound can be directed at two primary sites: the chloro substituent and the triazole ring itself.

Dehalogenation of the Chloro Substituent: The most common reduction pathway for this compound is the reductive dehalogenation of the C-Cl bond to yield the parent 4,5-diphenyl-4H-1,2,4-triazole. This is typically achieved through catalytic hydrogenation. The mechanism involves the oxidative addition of the C-Cl bond to the surface of a metal catalyst (e.g., Palladium on carbon, Pd/C). The resulting organometallic intermediate then undergoes hydrogenolysis, where it reacts with hydrogen to form the C-H bond and release HCl, regenerating the catalyst. This method is generally clean and efficient.

Reduction of the Triazole Ring: The aromatic 1,2,4-triazole ring is relatively stable and resistant to reduction due to its aromaticity. Cleavage of the ring requires harsh reducing conditions that are not typically employed unless ring-opening is the desired outcome. Milder reducing agents, such as sodium borohydride (B1222165) (NaBH₄), are generally not capable of reducing the triazole ring itself but can reduce peripheral functional groups if present. For instance, in related 3,5-diphenyl-4H-1,2,4-triazole derivatives, NaBH₄ has been used to selectively reduce imine functionalities on N4-substituents without affecting the core triazole structure. researchgate.net

| Reaction Type | Reagents | Substrate Site | Product |

|---|---|---|---|

| Reductive Dehalogenation | H₂, Pd/C, base (e.g., Et₃N) | C3-Cl bond | 4,5-diphenyl-4H-1,2,4-triazole |

| Peripheral Group Reduction | NaBH₄ | N4-Arylidenamino group (on derivatives) | N4-Arylmethylamino derivative researchgate.net |

Regioselectivity and Stereoselectivity in Derivative Formation

Regioselectivity becomes a significant consideration when derivatives of this compound undergo further reactions, particularly those involving electrophilic substitution on the peripheral phenyl rings.

Regioselectivity: The 1,2,4-triazole ring acts as a deactivating group with respect to electrophilic aromatic substitution due to its electron-withdrawing nature. Therefore, any electrophilic attack on the N4-phenyl or C5-phenyl rings will be slower than on unsubstituted benzene. The triazole moiety will direct incoming electrophiles primarily to the meta position of the N4-phenyl ring. For the C5-phenyl ring, the directing influence is more complex, but substitution is generally disfavored.

In reactions involving the triazole ring itself, the substitution pattern is already defined. However, in the synthesis of related fused-ring systems, regioselectivity is crucial. For example, in the cyclization of 4H-1,2,4-triazole-3-thiols with bifunctional electrophiles, the reaction often proceeds with high regioselectivity, with intramolecular cyclization involving a specific nitrogen atom (e.g., N2) of the triazole ring to form a thermodynamically stable fused product. researchgate.net

Stereoselectivity: For the parent compound this compound, there are no chiral centers, and therefore stereoselectivity is not a factor. Stereoselectivity would only become relevant if a derivative is synthesized that introduces a chiral center or if reactions create stereoisomers. For instance, if a substituent introduced via nucleophilic displacement contains a chiral center, the product could be a racemic mixture or a pair of diastereomers, depending on the nature of the starting materials and reaction conditions. However, for most common reactions involving this specific compound, stereoselectivity is not a primary consideration.

Advanced Materials Science and Supramolecular Applications of 3 Chloro 4,5 Diphenyl 4h 1,2,4 Triazole Scaffolds

Photonic and Optoelectronic Materials Integration

The integration of 3-chloro-4,5-diphenyl-4H-1,2,4-triazole into photonic and optoelectronic materials is an area that remains largely unexplored in published research. General studies on 4H-1,2,4-triazole derivatives suggest their potential in optoelectronic applications due to their inherent electronic properties and stability. mdpi.comnih.gov However, specific data for the titled compound is not available.

Role in Photoactive Compounds (e.g., Phthalocyanines)

There is currently no scientific literature available that details the synthesis, interaction, or integration of this compound with photoactive compounds such as phthalocyanines. Research in this specific area has not been reported.

Applications in Photovoltaic and Photocatalytic Systems

Specific applications of this compound in photovoltaic or photocatalytic systems have not been documented in available research. While some 1,2,4-triazole (B32235) derivatives have been investigated for general photocatalytic reactions, there is no data to suggest the use of this particular compound in such systems.

Exploration in Light-Emitting Diodes and Solar Cells

The potential of 4H-1,2,4-triazole derivatives in optoelectronic devices like organic light-emitting diodes (OLEDs) and photovoltaic cells has been noted in a general context. mdpi.com These compounds can exhibit high quantum yields of fluorescence, a desirable property for such applications. japsonline.com However, there are no specific studies on the exploration or application of this compound in the fabrication of light-emitting diodes or solar cells.

Luminescence Properties and Their Modulation

Detailed studies on the specific luminescence properties of this compound, including its quantum yield, emission and excitation spectra, and methods for their modulation, are not available. Research on other 4H-1,2,4-triazole derivatives has shown that they can exhibit high luminescence, which can be tuned by altering the substituent groups on the triazole core. mdpi.comjapsonline.com

Supramolecular Chemistry and Assembly Characteristics

The supramolecular chemistry of this compound, which would be dictated by its specific combination of phenyl and chloro substituents, has not been a direct subject of published crystallographic or computational studies.

Contribution to Non-covalent Interactions (e.g., Hydrogen Bonding, π-π Stacking) in Crystal Structures

A crystal structure for this compound is not available in the Cambridge Structural Database. However, insights can be drawn from related structures. For instance, the crystal structure of a similar compound, (1,4-diphenyl-4H-1,2,4-triazol-3-yl)phenylamine difluorophosphate, demonstrates the presence of π-π stacking interactions between the triazole and phenyl rings. pensoft.netnih.gov In this related structure, intermolecular N-H···O and C-H···O hydrogen bonds are also observed. pensoft.netnih.gov

Furthermore, studies on dihalogenated 1,2,4-triazoles highlight the significant role of halogen bonding (e.g., N-H···Cl) and other non-covalent interactions in directing the formation of supramolecular motifs. It is plausible that the chloro and phenyl groups in this compound would participate in a complex interplay of hydrogen bonding, halogen bonding, and π-π stacking to define its crystal packing, though specific experimental data is lacking.

Formation of Polymeric and Self-Assembled Structures

While the broader class of 1,2,4-triazoles is known to participate in the formation of polymers and self-assembled structures through various non-covalent interactions, specific research detailing the direct use of this compound in this context is not extensively documented in publicly available literature. However, the inherent characteristics of the 4,5-diphenyl-4H-1,2,4-triazole core suggest its potential for such applications. For instance, a related derivative, 4'-(4,5-diphenyl-4H-1,2,4-triazol-3-yl)-N,N-diphenyl-[1,1′-biphenyl]-4-amine, has been designed as a D-π-A system that exhibits true blue light emission with excellent electroluminescence performance, highlighting the potential of this scaffold in materials science. The formation of supramolecular self-assembly is often governed by weak hydrogen bonds, chalcogen bonds, and other non-covalent interactions, which cooperatively generate ordered structures in the crystalline state.

The chloro-substituent at the 3-position of this compound could potentially be utilized in polymerization reactions, for example, through polycondensation or cross-coupling reactions where the chlorine atom acts as a leaving group. However, specific examples of polymers synthesized directly from this monomeric unit are not readily found in the reviewed literature.

Utility as Intermediates in Fine Chemical Synthesis

The presence of a reactive chloro group at the 3-position makes this compound a valuable intermediate for the synthesis of various functionalized and fused heterocyclic systems. The chlorine atom can be readily displaced by nucleophiles, paving the way for the introduction of diverse functionalities and the construction of more complex molecular architectures.

A key example of its utility is in the synthesis of fused 1,2,4-triazole systems. Research has demonstrated that this compound serves as a precursor for the synthesis of 1,2,4-triazolo[4,3-b]-1,2,4-triazoles. The synthetic pathway commences with the reaction of this compound with hydrazine (B178648) hydrate (B1144303), which leads to the formation of the corresponding 3-hydrazino-4,5-diphenyl-4H-1,2,4-triazole. This hydrazino derivative is a versatile intermediate that can undergo further cyclization reactions. researchgate.net

The subsequent reactions of the 3-hydrazino intermediate are summarized in the table below:

| Reagent | Resulting Fused System | Reference |

| Aromatic Acids | 1,2,4-Triazolo[4,3-b]-1,2,4-triazoles | researchgate.net |

| Formic Acid | 1,2,4-Triazolo[4,3-b]-1,2,4-triazoles | researchgate.net |

| Acetic Acid | 1,2,4-Triazolo[4,3-b]-1,2,4-triazoles | researchgate.net |

| Carbon Disulfide (in the presence of potassium hydroxide) | 3-Mercapto-1,2,4-triazolo[4,3-b]-1,2,4-triazoles | researchgate.net |

| Phenylisothiocyanate | Fused s-triazole systems | researchgate.net |

| Nitrous Acid | Tetrazolo[1,5-b]-1,2,4-triazoles | researchgate.net |

These reactions showcase the role of this compound as a foundational molecule for accessing a variety of fused heterocyclic compounds. The resulting triazolo-triazole and tetrazolo-triazole systems are of interest in medicinal chemistry and materials science due to their unique electronic and biological properties. Furthermore, the 3-mercapto derivatives can be subjected to further modifications, such as the Mannich reaction, to introduce additional functional groups. researchgate.net

The reactivity of the chloro-substituent in nucleophilic substitution reactions is a general feature of chloro-substituted 1,2,4-triazoles and is not limited to reactions with hydrazine. It can be anticipated that this compound would also react with other nucleophiles such as amines, alcohols, and thiols to yield a wide array of 3-substituted-4,5-diphenyl-4H-1,2,4-triazole derivatives. These derivatives can then serve as intermediates for the synthesis of more complex molecules with potential applications in various fields of chemistry.

Future Research Directions and Unexplored Avenues for 3 Chloro 4,5 Diphenyl 4h 1,2,4 Triazole

Development of Innovative and Sustainable Synthetic Methodologies

The synthesis of 1,2,4-triazole (B32235) derivatives has traditionally relied on established methods, but there is considerable scope for innovation, particularly in line with the principles of sustainability. Future research should focus on creating novel synthetic pathways for 3-chloro-4,5-diphenyl-4H-1,2,4-triazole that are more efficient, cost-effective, and environmentally benign than conventional methods.

Key research objectives should include:

Microwave-Assisted Synthesis: Investigating microwave irradiation to accelerate reaction times and improve yields, a technique that has proven effective for other triazole derivatives. acs.orgmdpi.com

Ultrasound and Mechanochemistry: Exploring alternative energy sources like ultrasound and mechanical forces (mechanochemistry) to drive the synthesis, potentially reducing the need for harsh solvents and high temperatures. nih.govnih.gov

Novel Catalytic Systems: Developing and employing new catalysts, including recoverable and non-toxic options, to enhance reaction efficiency and selectivity. mdpi.com

Solvent-Free Reactions: Aiming for solvent-free or solid-state reaction conditions to minimize the use of hazardous organic solvents. mdpi.com

Table 1: Comparison of Synthetic Methodologies for Triazole Synthesis

| Feature | Conventional Methods | Proposed Sustainable Methodologies |

|---|---|---|

| Energy Source | Thermal heating (reflux) | Microwaves, Ultrasound, Mechanical Grinding |

| Solvents | Often requires hazardous solvents (e.g., dry benzene) chemmethod.com | Green solvents (water, ionic liquids) or solvent-free conditions nih.govmdpi.com |

| Reaction Time | Typically several hours chemmethod.comnih.gov | Can be reduced to minutes acs.orgmdpi.com |

| Yields | Variable | Often higher and more consistent acs.org |

| Environmental Impact | Higher waste generation, use of toxic reagents | Reduced waste, use of benign substances, improved atom economy |

Application of Advanced Spectroscopic Techniques for Dynamic Studies

While standard spectroscopic methods like NMR and IR are used for the basic characterization of triazole compounds, they provide a static picture of the molecule. researchgate.netmdpi.com The application of advanced, time-resolved spectroscopic techniques could offer profound insights into the dynamic behavior of this compound. Understanding its conformational dynamics, excited-state properties, and reaction kinetics is crucial for designing new applications.

Future studies could employ:

Time-Resolved Spectroscopy: Techniques such as transient absorption and fluorescence spectroscopy can be used to study the photophysical properties and excited-state dynamics, which is essential for applications in optoelectronics.

Variable-Temperature NMR (VT-NMR): This method can elucidate the dynamic processes related to the rotation of the phenyl rings, providing information on conformational isomers and the energy barriers between them.

2D NMR Techniques: Advanced 2D NMR experiments can help to unambiguously confirm the molecular structure and study through-bond and through-space interactions, which govern the compound's chemical behavior.

Table 2: Advanced Spectroscopic Techniques for Dynamic Analysis

| Spectroscopic Technique | Information Gained | Potential Application |

|---|---|---|

| Time-Resolved Spectroscopy | Excited-state lifetimes, photophysical pathways | Development of luminescent materials and OLEDs |

| Variable-Temperature NMR | Conformational dynamics, rotational energy barriers | Understanding structure-property relationships |

Refinement of Computational Models for Predictive Capabilities

Computational chemistry offers powerful tools for predicting the properties and reactivity of molecules, thereby guiding experimental work. While methods like Density Functional Theory (DFT) have been applied to related triazoles acs.org, more sophisticated models can be developed for this compound.

Areas for future computational research include:

Predictive Modeling of Reactivity: Using high-level quantum chemical calculations to predict reaction mechanisms and identify the most likely sites for chemical modification.

Simulation of Spectroscopic Data: Accurately simulating NMR, IR, and UV-Vis spectra to aid in the interpretation of experimental results and confirm structural assignments. researchgate.netoszk.hu

Molecular Docking and Dynamics: If the compound is explored for biological applications, molecular docking studies can predict its interaction with specific biological targets, providing a basis for rational drug design.

Expansion into Novel Material Science Applications and Functional Materials

The inherent electronic properties of the 1,2,4-triazole ring, such as its electron-deficient nature, make it a valuable component in materials science. researchgate.net The specific structure of this compound, with its chloro and diphenyl substitutions, offers opportunities to tune these electronic properties for various applications.

Unexplored avenues in material science include:

Organic Electronics: Investigating its potential as an electron-transport or hole-blocking material in Organic Light-Emitting Diodes (OLEDs) and other organic electronic devices. researchgate.net

Luminescent Materials: Exploring its photoluminescent or electroluminescent properties, which could be modulated by the substituents on the phenyl rings. nih.gov

Functional Polymers: Incorporating the triazole moiety into polymer backbones to create new materials with enhanced thermal stability, specific electronic properties, or gas storage capabilities.

Corrosion Inhibitors: Triazole derivatives are known to have applications as corrosion inhibitors; this potential could be systematically evaluated for the title compound. nih.gov

Table 3: Potential Material Science Applications

| Application Area | Key Property to Investigate | Rationale |

|---|---|---|

| Organic Light-Emitting Diodes (OLEDs) | Electron-transport and hole-blocking capabilities | The electron-deficient triazole core is well-suited for these functions. researchgate.net |

| Luminescent Probes/Sensors | Quantum yield, emission wavelength, sensitivity to analytes | The aromatic structure suggests potential for luminescence. nih.gov |

| High-Performance Polymers | Thermal stability, electronic conductivity | The rigid heterocyclic ring can enhance polymer properties. |

Green Chemistry Principles in the Synthesis and Application of the Compound

A dedicated focus on green chemistry is essential for the sustainable development of chemical compounds. rsc.org For this compound, this involves a holistic approach that considers the entire lifecycle of the compound, from its synthesis to its final application and disposal.

Future research should prioritize:

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, minimizing waste.

Use of Renewable Feedstocks: Exploring the possibility of deriving starting materials from renewable biological sources rather than petroleum-based feedstocks.

Design for Degradation: Modifying the molecular structure to ensure that the compound is biodegradable and does not persist in the environment after its intended use.

By systematically addressing these research directions, the scientific community can significantly expand the understanding and utility of this compound, paving the way for new discoveries and sustainable technologies.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-chloro-4,5-diphenyl-4H-1,2,4-triazole, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via cyclization reactions involving substituted hydrazides or through nucleophilic substitution. For example, refluxing 2,4-dichlorophenoxyacetic acid hydrazide in DMSO for 18 hours followed by crystallization in ethanol/water yields triazole derivatives with ~65% efficiency . Key variables include solvent choice (e.g., DMSO for solubility), reaction time (12–18 hours for cyclization), and temperature (reflux conditions). TLC monitoring ensures reaction completion .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers confirm its structure?

- Methodological Answer :

- IR Spectroscopy : Detect C=N stretches (1600–1650 cm⁻¹) and C-Cl bonds (600–800 cm⁻¹) .

- NMR : -NMR identifies aromatic protons (δ 7.2–8.0 ppm) and substituent environments (e.g., chloro-phenyl groups). -NMR confirms triazole ring carbons (δ 140–160 ppm) .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 221.26 for CHN) validate molecular weight .

Q. How does this compound interact in biological assays, and what structural features drive its activity?

- Methodological Answer : The triazole core and chloro-phenyl groups enhance antimicrobial or enzyme inhibitory activity. For example, Schiff base derivatives of triazoles exhibit tyrosinase inhibition via sulfur and nitrogen donor atoms coordinating to metal centers in enzymes . Assays require dissolved compounds in DMSO (≤1% v/v) to avoid cytotoxicity artifacts .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in reported melting points or solubility of this compound derivatives?

- Methodological Answer : X-ray crystallography (e.g., SHELXL ) identifies polymorphism or hydration states that affect physical properties. For instance, differences in melting points (e.g., 192°C vs. 206°C ) may arise from crystal packing variations. Refinement using WinGX or Olex2 software quantifies hydrogen bonding and π-π stacking interactions .

Q. What computational strategies predict the electronic properties of this compound for material science applications?

- Methodological Answer : Density Functional Theory (DFT) calculates HOMO-LUMO gaps to assess electron transport potential. For example, brominated analogs (e.g., CHNBr) show reduced band gaps (~3.1 eV), making them viable in OLEDs . Software like Gaussian or ORCA models charge distribution, validated against experimental UV-Vis and cyclic voltammetry data .

Q. How do competing reaction pathways during synthesis impact the purity of this compound?

- Methodological Answer : Side reactions (e.g., oxidation of thiol intermediates or incomplete cyclization) reduce purity. Optimization includes:

- Stoichiometric Control : Excess anhydrous KCO prevents acid-mediated degradation .

- Chromatographic Purification : Column chromatography (silica gel, ethyl acetate/hexane) isolates the target compound from byproducts like unreacted benzaldehyde derivatives .

Q. What role does the chloro-substituent play in the stability and reactivity of this compound under varying pH conditions?

- Methodological Answer : The electron-withdrawing Cl group increases electrophilicity at the triazole ring, enhancing reactivity in nucleophilic substitutions (e.g., thiolation ). Stability studies in buffered solutions (pH 3–10) show degradation at alkaline pH due to hydrolysis, monitored via HPLC with UV detection at 254 nm .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.